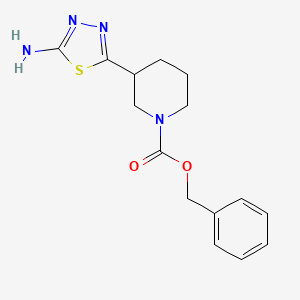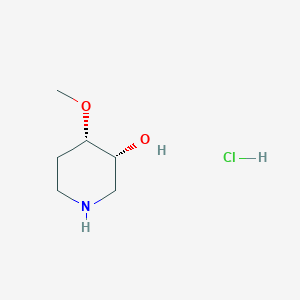![molecular formula C11H11N5 B15060179 3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine](/img/structure/B15060179.png)
3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound that features both benzimidazole and pyrazole moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine typically involves the formation of the benzimidazole ring followed by the construction of the pyrazole moiety. One common method involves the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with appropriate reagents in the presence of a base such as KOH in DMSO solvent at elevated temperatures . Another method employs palladium-catalyzed oxidative annulation reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
化学反应分析
Types of Reactions
3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like NaBH4.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzimidazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide (TBHP) as an oxidant.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Various halides and bases in polar solvents.
Major Products
The major products formed from these reactions include substituted benzimidazole and pyrazole derivatives, which can exhibit different biological activities and properties.
科学研究应用
3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific pathways by binding to active sites or altering the conformation of target proteins. For example, it may block signal reception at the level of PqsR, leading to reduced transcription of certain genes .
相似化合物的比较
Similar Compounds
- 2-Phenyl substituted benzimidazole derivatives .
- Benzimidazole Schiff bases .
- 3,4-Dihydro-2H-benzo[e][1,3]oxazine analogues .
Uniqueness
3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine stands out due to its unique combination of benzimidazole and pyrazole rings, which confer distinct chemical and biological properties
属性
分子式 |
C11H11N5 |
|---|---|
分子量 |
213.24 g/mol |
IUPAC 名称 |
3-(1H-benzimidazol-2-yl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H11N5/c1-16-6-7(12)10(15-16)11-13-8-4-2-3-5-9(8)14-11/h2-6H,12H2,1H3,(H,13,14) |
InChI 键 |
RILNXHBAMSHNCX-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C(=N1)C2=NC3=CC=CC=C3N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-oxo-5,10-dihydropyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylate](/img/structure/B15060096.png)
![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 3-[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-](/img/structure/B15060100.png)
![1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine](/img/structure/B15060102.png)

![tert-Butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15060132.png)

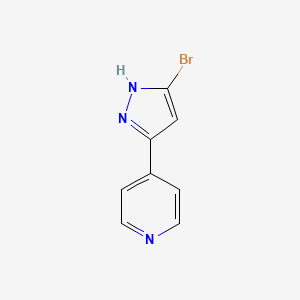
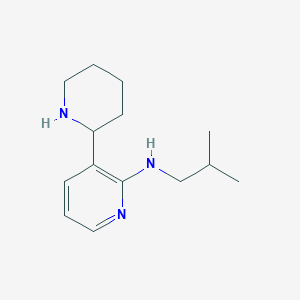
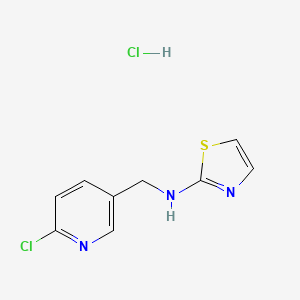
![2-[4-[4-[(4-Chlorophenyl)-phenylmethoxy]butyl]piperazin-1-yl]-1,3-thiazole;oxalate](/img/structure/B15060157.png)
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-methyl[1,1'-biphenyl]-3-yl)ethenyl]-](/img/structure/B15060171.png)

